N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a chloro-substituted phenyl group and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine typically involves the reaction of 3-chloro-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the chloro group or modifications to the imidazole ring.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-3-phenylacrylamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is unique due to its specific substitution pattern and the presence of both a chloro-substituted phenyl group and a dihydroimidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
VLRFJKYCIZGLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.